1-(2-Amino-4-(trifluoromethyl)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(2-Amino-4-(trifluoromethyl)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(trifluoromethyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-4-(trifluoromethyl)benzaldehyde with a chlorinating agent such as thionyl chloride to introduce the chloropropanone moiety. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-(trifluoromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloropropanone moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism by which 1-(2-Amino-4-(trifluoromethyl)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The chloropropanone moiety can undergo nucleophilic attack, leading to covalent modification of target molecules .
Comparison with Similar Compounds
2-Amino-4-(trifluoromethyl)phenyl)-2-chloropropan-1-one: Shares similar structural features but lacks the amino group.
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
2-Amino-4-phenylthiazole derivatives: Known for their antibacterial properties.
Uniqueness: 1-(2-Amino-4-(trifluoromethyl)phenyl)-2-chloropropan-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a trifluoromethyl group enhances its potential for diverse applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C10H9ClF3NO |
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Molecular Weight |
251.63 g/mol |
IUPAC Name |
1-[2-amino-4-(trifluoromethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NO/c1-5(11)9(16)7-3-2-6(4-8(7)15)10(12,13)14/h2-5H,15H2,1H3 |
InChI Key |
LKLMNXLVICHSHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)C(F)(F)F)N)Cl |
Origin of Product |
United States |
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